![molecular formula C21H20ClN3O B2710989 1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine CAS No. 380463-09-2](/img/structure/B2710989.png)
1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine
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Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a drug developed by a team led by Alan Kozikowski, which acts as a potent dopamine reuptake inhibitor, and was developed as a potential therapeutic agent for the treatment of cocaine addiction .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . More detailed structural analysis would require specific spectroscopic data or crystallographic studies .
Scientific Research Applications
Chemical Education
Educators use this compound as an illustrative example in organic chemistry courses, emphasizing its synthesis, characterization, and reactivity.
References:
- Wujec, M., & Typek, R. (2023). 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Read more
- Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Read more
- Santa Cruz Biotechnology. (n.d.). (4-Chlorophenyl)(piperidin-1-yl)methanone. Read more
properties
IUPAC Name |
[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-17-11-9-16(10-12-17)20-19(21(26)24-13-5-2-6-14-24)15-25(23-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOJZKZHZXBVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone |
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